3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid
Description
Properties
IUPAC Name |
3-[4-(3,5-difluorophenyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O2/c16-13-7-12(8-14(17)9-13)11-4-1-10(2-5-11)3-6-15(18)19/h1-2,4-5,7-9H,3,6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTZBLVSXJKSOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Coupling of 2,6-Dialkylphenols
This approach utilizes 2,6-dialkylphenols as starting materials, undergoing oxidative coupling to form the biphenyl core with fluorinated substituents.
- Starting Material: 2,6-dialkylphenols, where alkyl groups are typically methyl or ethyl.
- Reaction Conditions: Oxidation in the presence of an oxidant such as copper(II) chloride or iron(III) chloride, with solvents like acetic acid or dichloromethane.
- Reaction Steps:
- Dissolve 2,6-dialkylphenol in an appropriate solvent.
- Add oxidant gradually under stirring at 70-90°C.
- Maintain reaction until biphenyl formation is confirmed via TLC or HPLC.
- Purify the biphenyl intermediate via column chromatography.
- The process yields tetraalkyl-biphenyl derivatives, which can be further functionalized to introduce fluorine atoms at the 3' and 5' positions via electrophilic fluorination or halogenation followed by fluorination.
Reference: (CN104529715A)
Nucleophilic Aromatic Substitution and Fluorination Pathways
This method involves initial synthesis of a biphenyl precursor, followed by selective fluorination at the 3' and 5' positions.
Step 1: Synthesize biphenyl intermediates via Suzuki coupling:
- Use phenylboronic acids and halogenated biphenyl derivatives.
- Catalyze with palladium catalysts (e.g., Pd(PPh₃)₄).
- Conditions: reflux in a mixture of ethanol/water or toluene with base (e.g., K₂CO₃).
Step 2: Fluorination:
- Use electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
- Conditions: room temperature or mild heating.
- Achieve selective fluorination at the 3' and 5' positions on the biphenyl ring.
Step 3: Functionalization to introduce the propanoic acid side chain:
- Perform side-chain elongation via Friedel-Crafts acylation or via Grignard reactions with appropriate precursors.
- Oxidize the side chain to the carboxylic acid using oxidants like potassium permanganate or chromium(VI) reagents.
- The fluorination step is critical for regioselectivity, often aided by directing groups or protecting groups.
Research Findings: (PMC article on synthesis of fluorinated biphenyl derivatives)
Boronate Cross-Coupling and Fluorination
A modern approach involves the use of boronic acid derivatives and cross-coupling reactions, followed by fluorination.
- Step 1: Prepare difluorophenylboronic acid derivatives.
- Step 2: Conduct Suzuki-Miyaura coupling with halogenated biphenyl precursors.
- Step 3: Post-coupling fluorination at the desired positions using electrophilic fluorinating agents.
- Step 4: Side-chain elongation:
- Use alkylation or acylation to introduce the propanoic acid chain.
- Final oxidation to the acid form.
- This method offers high regioselectivity and yields, especially with well-designed boronic acid intermediates.
Research Findings: (CN112778090A on synthesis of difluorophenol and related compounds)
Preparation of the Propanoic Acid Side Chain
The side chain can be introduced via:
- A. Alkylation of phenyl derivatives: Using halogenated propanoic acid derivatives (e.g., bromopropanoic acid).
- B. Carboxylation of side-chain precursors: Such as via Grignard reagents reacting with carbon dioxide.
- C. Oxidation of side-chain precursors: Using oxidants like potassium permanganate, to convert alcohols or aldehydes to acids.
Data Table: Summary of Preparation Methods
| Method No. | Starting Material | Key Reactions | Fluorination Strategy | Side Chain Introduction | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1 | 2,6-Dialkylphenols | Oxidative coupling | Electrophilic fluorination | Post-coupling fluorination | High yield of biphenyl core | Regioselectivity challenges |
| 2 | Phenylboronic acids, halogenated biphenyls | Suzuki coupling | Electrophilic fluorination | Alkylation, oxidation | High regioselectivity | Multi-step synthesis |
| 3 | Difluorophenylboronic acids | Cross-coupling | Fluorination of boronic intermediates | Side chain via acylation or oxidation | Precise fluorination | Requires complex intermediates |
Chemical Reactions Analysis
Types of Reactions
3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The propanoic acid group can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: The biphenyl ring can undergo reduction reactions to form partially or fully hydrogenated biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory and Analgesic Properties
Research indicates that derivatives of 3-(3',5'-difluorobiphenyl-4-yl)propanoic acid exhibit significant anti-inflammatory and analgesic properties. These compounds are analogs of well-known non-steroidal anti-inflammatory drugs (NSAIDs). For instance, studies have shown that certain fluorinated analogs demonstrate enhanced anti-inflammatory activity while reducing gastrointestinal toxicity compared to their non-fluorinated counterparts .
Neuroprotective Effects
There is growing interest in the neuroprotective effects of this compound in the context of neurodegenerative diseases such as Alzheimer’s disease. The compound has been evaluated for its ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's pathology. In vitro studies have demonstrated that certain derivatives can reduce amyloidogenesis in neuronal cells, suggesting potential therapeutic applications in Alzheimer's treatment .
Materials Science
Polymer Additives
In materials science, this compound is being researched for its role as an additive in polymer formulations. Its incorporation into polyolefins has been shown to enhance thermal stability and mechanical properties of the resulting materials . The compound's ability to act as a stabilizer against oxidative degradation makes it valuable in the production of food contact materials, ensuring safety and compliance with regulatory standards.
| Property | Without Additive | With this compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Improved |
| Migration Limit | Not Specified | <0.05 mg/kg food |
Environmental Science
Pesticide Development
The compound is also being explored in the development of novel pesticides. Its structural characteristics allow for modifications that can enhance bioactivity against specific pests while minimizing environmental impact. Research into its efficacy as a biopesticide is ongoing, with preliminary results indicating promising insecticidal activity against common agricultural pests .
Case Study 1: Neuroprotective Activity
In a study assessing the neuroprotective effects of various fluorinated compounds, researchers found that this compound significantly inhibited amyloid-beta peptide aggregation in vitro. The study highlighted its potential as a lead compound for further development in Alzheimer's disease therapeutics .
Case Study 2: Polymer Stability
A comparative analysis of polymer blends containing and not containing this compound demonstrated enhanced thermal stability and lower rates of degradation under oxidative conditions. This study supports the use of the compound as an effective stabilizer for food-grade polymers .
Mechanism of Action
The mechanism of action of 3-(3’,5’-Difluorobiphenyl-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The biphenyl structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The fluorine atoms enhance its binding affinity and stability, making it a valuable compound for studying molecular interactions .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of phenylpropanoic acid derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Phenylpropanoic Acid Derivatives
Physicochemical Properties
- Fluorine vs. Chlorine : The target compound’s 3',5'-difluoro groups confer stronger C-F bonds and higher electronegativity compared to chlorinated analogs (e.g., ’s dichloro derivative). This enhances metabolic stability and membrane permeability .
- Hydroxyl/Methoxy Groups: Compounds with polar substituents (e.g., 3'-hydroxy in ) exhibit lower logP values, favoring solubility but limiting blood-brain barrier penetration.
- Biphenyl vs. Monophenyl Scaffolds: The biphenyl group in the target compound increases molecular rigidity and hydrophobic interactions, which may improve binding to protein targets compared to single-ring analogs .
Metabolic Pathways
- Microbial Metabolism: Phenylpropanoic acids undergo β-oxidation and α-oxidation in the gut (), producing bioactive metabolites like 3,4-dihydroxybenzoic acid. Fluorine’s resistance to oxidation may alter metabolite profiles, extending half-life .
- Phase II Conjugation : Sulfation and glucuronidation () are common for hydroxy/methoxy derivatives. Fluorine’s electron-withdrawing effects could reduce conjugation rates, increasing free drug concentrations .
Biological Activity
3-(3',5'-Difluorobiphenyl-4-yl)propanoic acid is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on antimicrobial, anti-inflammatory, and anticancer activities. The data presented here is derived from various studies, including in vitro and in vivo experiments.
Chemical Structure and Properties
The compound is characterized by the presence of a biphenyl moiety with two fluorine substitutions, which influence its lipophilicity and biological interactions. The general structure can be represented as:
This structure contributes to its pharmacological profile, affecting its interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study assessing its efficacy against various bacterial strains revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
| Enterococcus faecalis | 4 µg/mL |
These findings suggest that the compound is particularly effective against Gram-positive bacteria, including methicillin-resistant strains .
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has been shown to modulate inflammatory pathways. Research indicates that it can inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. The compound significantly reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-stimulated macrophages .
Anticancer Activity
Studies have also explored the anticancer potential of this compound. In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase. Notably, the compound displayed a half-maximal inhibitory concentration (IC50) of approximately 15 µM against MCF-7 breast cancer cells .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of multidrug-resistant pathogens. Results showed that it inhibited growth effectively, particularly in strains resistant to conventional antibiotics. The study emphasized the need for further development as a potential therapeutic agent for treating resistant infections .
- Inflammation Modulation : Another study highlighted the anti-inflammatory effects of the compound in an animal model of arthritis, where it significantly reduced joint swelling and inflammatory markers compared to controls .
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound led to increased apoptosis rates and decreased viability in treated cells, suggesting its potential as an adjunct therapy in cancer treatment regimens .
Q & A
Advanced Question: How can X-ray crystallography resolve ambiguities in fluorine substitution patterns when NMR data are inconclusive?
Methodological Answer:
- Crystallization Conditions : Optimize solvent systems (e.g., DMSO/water mixtures) to grow single crystals. Fluorine’s electron-withdrawing effects enhance crystal packing .
- Data Analysis : Compare experimental bond lengths/angles with DFT-calculated structures (e.g., Gaussian09 with B3LYP/6-31G* basis set). Fluorine’s van der Waals radius (1.47 Å) aids in distinguishing substitution sites .
Basic Question: What synthetic routes are feasible for this compound?
Methodological Answer:
- Suzuki-Miyaura Coupling :
- React 4-bromophenylpropanoic acid with 3,5-difluorophenylboronic acid. Use Pd(PPh₃)₄ (5 mol%) in DMF/H₂O (3:1) at 80°C for 12 hr. Monitor yield (typically 60-70%) via HPLC .
- Purify via recrystallization (ethanol/water) to remove Pd residues.
- Post-Functionalization :
Hydrogenate 3-(3',5'-difluorobiphenyl-4-yl)acrylic acid using Pd/C (10%) in THF under H₂ (1 atm).
Advanced Question: How can computational reaction design improve yield in cross-coupling reactions?
Methodological Answer:
- Quantum Chemical Modeling :
Use ICReDD’s reaction path search methods to identify transition states and optimize catalyst-substrate interactions. For example, screen Pd ligands (e.g., SPhos vs. XPhos) to minimize steric hindrance . - Machine Learning (ML) :
Train ML models on existing aryl-F coupling data (e.g., Reaxys entries) to predict optimal solvent/base combinations.
Basic Question: How to assess aqueous solubility and its impact on bioactivity assays?
Methodological Answer:
Advanced Question: What in vitro models best predict blood-brain barrier (BBB) penetration for fluorinated arylpropanoic acids?
Methodological Answer:
- PAMPA-BBB Assay :
Prepare donor (pH 7.4) and acceptor (pH 7.4) compartments. Calculate permeability (Pe) using LC-MS/MS. Fluorine’s electronegativity reduces Pe (cf. non-fluorinated analogs: Pe ~5 × 10⁻⁶ cm/s) . - MDCK-MDR1 Cell Monolayers :
Measure efflux ratio (P-gp substrate potential). Fluorinated biphenyls often show low P-gp affinity due to steric hindrance .
Basic Question: How to address contradictory bioactivity data across cell lines?
Methodological Answer:
- Dose-Response Curves :
Test concentrations from 1 nM–100 µM in triplicate. Use Hill slopes to compare efficacy (e.g., IC₅₀ in HeLa vs. HEK293). Fluorine’s metabolic stability may reduce variability . - CYP Inhibition Screening :
Incubate with CYP3A4/2D6 isoforms (0.1–10 µM). LC-MS/MS quantifies metabolite formation. Fluorine substitution typically minimizes CYP interactions .
Advanced Question: What multi-omics approaches elucidate off-target effects in transcriptomic studies?
Methodological Answer:
- RNA-Seq + Proteomics :
Treat cells (24 hr), extract RNA/proteins. Map DEGs (DESeq2) and DEPs (MaxQuant). Enrichment analysis (KEGG/GO) identifies pathways (e.g., NF-κB inhibition in fluorinated analogs ). - Metabolomics :
Use HRMS to track propanoic acid metabolites (e.g., β-oxidation products).
Basic Question: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, safety goggles.
- Ventilation : Use fume hoods to avoid inhalation (respiratory irritation observed in analogs ).
- Spill Management : Absorb with silica gel, dispose as hazardous waste .
Advanced Question: How to design stability-indicating HPLC methods for degradation studies?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
